2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine
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Overview
Description
Pheac-Dmt-Deoxyadenosine is a chemical compound with the molecular formula C39H37N5O7. It is primarily used for research and development purposes. This compound is known for its unique structure and properties, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pheac-Dmt-Deoxyadenosine involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The compound is typically synthesized using phosphoramidite chemistry, which is a common method for the preparation of nucleoside analogs .
Industrial Production Methods
Industrial production of Pheac-Dmt-Deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pheac-Dmt-Deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pheac-Dmt-Deoxyadenosine can lead to the formation of oxidized nucleoside analogs, while reduction can yield reduced analogs .
Scientific Research Applications
Pheac-Dmt-Deoxyadenosine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.
Biology: It is used in the study of nucleic acid interactions and the development of new therapeutic agents.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies.
Industry: It is used in the production of oligonucleotides for research and diagnostic purposes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pheac-Dmt-Deoxyadenosine include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used in cancer therapy.
Uniqueness
Pheac-Dmt-Deoxyadenosine is unique due to its specific structure, which allows it to be used in a variety of research applications. Its ability to be incorporated into nucleic acids and interfere with cellular processes makes it a valuable tool in the study of nucleic acid interactions and the development of new therapeutic agents .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUQANHKJNEFT-VUHKNJSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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